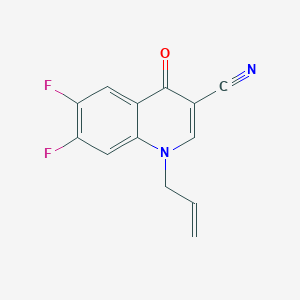

6,7-Difluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6,7-Difluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of fluorine atoms at the 6th and 7th positions, a carbonyl group at the 4th position, a prop-2-enyl group at the 1st position, and a carbonitrile group at the 3rd position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Métodos De Preparación

The synthesis of 6,7-Difluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 6,7-difluoroquinoline with appropriate reagents to introduce the prop-2-enyl and carbonitrile groups. The reaction conditions typically involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve large-scale reactions using continuous flow reactors to ensure high yield and purity .

Análisis De Reacciones Químicas

6,7-Difluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.

Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C10H6F2N2O

- Molecular Weight : 206.15 g/mol

- CAS Number : 1359864-84-8

The unique structure includes fluorine atoms at the 6th and 7th positions, a carbonyl group at the 4th position, a prop-2-enyl group at the 1st position, and a carbonitrile group at the 3rd position. These features contribute to its reactivity and potential biological activities.

Chemistry

6,7-Difluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions:

- Synthesis of Derivatives : The compound can be modified to create more complex quinoline derivatives, which may exhibit enhanced properties for further research applications.

Biology

Research indicates significant potential in antimicrobial and antiviral activities:

- Antimicrobial Activity : Studies have shown that quinoline derivatives can exhibit antibacterial properties against multidrug-resistant strains of bacteria. The presence of the carbonitrile group enhances its interaction with bacterial enzymes.

- Antiviral Potential : Ongoing research is investigating its efficacy against viral pathogens, focusing on its mechanism of action at the molecular level .

Medicine

The compound is being explored for its potential as an anticancer agent:

- Mechanism of Action : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for developing new cancer therapies .

- Case Studies : In vitro experiments have demonstrated that derivatives of this compound can effectively target cancer cell lines, providing a foundation for further clinical investigations.

Industry

Due to its unique photophysical properties, this compound is utilized in developing fluorescent probes and sensors:

- Fluorescence Enhancement : It acts as a derivatizing reagent for amino compounds, significantly enhancing their fluorescence quantum efficiencies—up to 159 times higher than unmodified compounds in aqueous media.

Mecanismo De Acción

The mechanism of action of 6,7-Difluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit enzymes such as topoisomerases, which are involved in DNA replication and repair. By binding to these enzymes, it prevents the unwinding of DNA, thereby inhibiting cell proliferation. Additionally, the compound can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparación Con Compuestos Similares

6,7-Difluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile can be compared with other quinoline derivatives such as:

6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid: This compound is used as a fluorescent derivatizing reagent for amino compounds.

4-Hydroxy-2-quinolones: These compounds are known for their pharmaceutical and biological activities, including antimicrobial and anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Actividad Biológica

6,7-Difluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile is a synthetic compound belonging to the quinoline family, characterized by its unique molecular structure that includes fluorine and carbonitrile functional groups. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C10H5F2N3O

- Molecular Weight : 225.15 g/mol

- CAS Number : 144216-11-5

The presence of fluorine atoms in its structure is believed to enhance the compound's biological activity by increasing lipophilicity and metabolic stability.

Antimicrobial Properties

Research has shown that quinoline derivatives exhibit significant antimicrobial properties. Specifically, studies have indicated that 6,7-difluoroquinoline compounds can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is thought to involve interference with bacterial DNA gyrase, an essential enzyme for DNA replication.

Table 1: Antimicrobial Activity of 6,7-Difluoroquinolines

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 8 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 32 µg/mL |

Anticancer Activity

Recent investigations into the anticancer potential of this compound have revealed promising results. The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on MDA-MB-436 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability:

- Treatment Duration : 48 hours

- Concentration : 10 µM

- Cell Viability Reduction : 70% compared to control (untreated cells) .

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

- DNA Gyrase Inhibition : Similar to other quinolines, it disrupts the function of DNA gyrase, leading to impaired DNA replication.

- Apoptosis Induction : It activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest it has a moderate half-life and is metabolized primarily in the liver, which may influence its efficacy and safety profile.

Propiedades

IUPAC Name |

6,7-difluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2N2O/c1-2-3-17-7-8(6-16)13(18)9-4-10(14)11(15)5-12(9)17/h2,4-5,7H,1,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKUSTAGLBJZQMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.